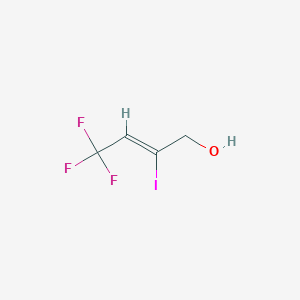

4,4,4-Trifluoro-2-iodobut-2-en-1-ol

Übersicht

Beschreibung

4,4,4-Trifluoro-2-iodobut-2-en-1-ol: is an organofluorine compound with the molecular formula C4H4F3IO and a molecular weight of 251.97 g/mol . This compound is characterized by the presence of trifluoromethyl and iodine substituents on a butenol backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,4,4-trifluorobut-2-en-1-ol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and efficiency measures .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4,4-Trifluoro-2-iodobut-2-en-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) are commonly used.

Oxidation: Oxidizing agents such as PCC or KMnO4 in an appropriate solvent (e.g., dichloromethane) are employed.

Major Products:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4,4-Trifluoro-2-iodobut-2-en-1-ol serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules, including:

- Pharmaceuticals: The compound is explored for its potential as a precursor in the synthesis of various drug candidates due to its unique reactivity.

- Agrochemicals: It is also involved in the development of agricultural chemicals that require specific functional groups for efficacy.

Medicinal Chemistry

The compound's trifluoromethyl group enhances its biological activity, making it a candidate for drug development. Research indicates its potential in synthesizing:

- Anticancer agents: The compound's unique properties may lead to the development of new therapeutic agents targeting cancer cells.

Materials Science

In materials science, this compound is used to produce specialty chemicals and materials with unique properties such as:

- High thermal stability

- Enhanced chemical resistance

Case Study: Pharmaceutical Applications

Research has demonstrated the utility of this compound in synthesizing novel pharmaceutical compounds. For instance:

- A study highlighted its role in developing new anticancer drugs by modifying existing frameworks to enhance potency against specific cancer types .

Case Study: Agrochemical Development

Another research effort focused on utilizing this compound in creating agrochemicals that exhibit improved efficacy and reduced environmental impact. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of pesticides .

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol involves its interaction with molecular targets through its functional groups:

Molecular Targets: The hydroxyl group and the iodine atom can form hydrogen bonds and halogen bonds, respectively, with target molecules.

Pathways Involved: The compound can participate in various biochemical pathways, including enzyme catalysis and receptor binding, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

4,4,4-Trifluorobut-2-en-1-ol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

4-Iodo-2-buten-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Uniqueness: 4,4,4-Trifluoro-2-iodobut-2-en-1-ol is unique due to the presence of both trifluoromethyl and iodine substituents, which impart distinct reactivity and stability to the compound . This combination of functional groups makes it a versatile intermediate in various chemical transformations and research applications .

Biologische Aktivität

4,4,4-Trifluoro-2-iodobut-2-en-1-ol (CAS No. 674-35-1) is a fluorinated compound with significant biological activity. Its molecular formula is CHFIO, and it has garnered attention in various fields, including medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications.

The compound features a trifluoromethyl group and an iodine atom, which contribute to its unique chemical reactivity and biological interactions. The molecular weight is approximately 251.97 g/mol, which influences its pharmacokinetic properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives of benzofuroxan have shown cytotoxicity against various cancer cell lines, suggesting that halogenated compounds can induce apoptosis through DNA damage mechanisms .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuroxan Derivative | M-HeLa | 5.0 | Inhibits DNA synthesis |

| Compound 4c | MCF-7 | 3.0 | Induces apoptosis |

| Compound 5d | HuTu 80 | 2.5 | Causes DNA strand breaks |

Antimicrobial Activity

The presence of halogen atoms in compounds like this compound enhances their antimicrobial efficacy. Similar compounds have been studied for their ability to combat phytopathogenic fungi and bacteria. Their mechanisms often involve disrupting cellular membranes or inhibiting key metabolic pathways .

Other Biological Activities

Research has also highlighted the potential of fluorinated compounds in modulating enzyme activity. For example, lipases can catalyze biotransformations involving such compounds, leading to the development of new pharmaceuticals . The unique electronic properties imparted by the trifluoromethyl group can enhance interaction with biological targets.

Case Studies

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of fluorinated compounds, researchers found that certain derivatives exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The study reported an IC50 value of 3 µM for one derivative, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the use of fluorinated compounds against fungal pathogens. The results demonstrated that these compounds effectively inhibited the growth of specific strains resistant to conventional treatments, suggesting their utility in agricultural applications .

Eigenschaften

IUPAC Name |

(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZCFFDZPLSYCR-IWQZZHSRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(F)(F)F)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/C(F)(F)F)/I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.